molecular formula C11H13N3 B1460780 (3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 1018296-57-5

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B1460780
CAS No.: 1018296-57-5
M. Wt: 187.24 g/mol
InChI Key: XZAZPPKPLLMANW-UHFFFAOYSA-N
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Description

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a cyclopropyl group attached to an imidazo[1,5-a]pyridine ring, with a methanamine group at the 1-position of the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,5-a]pyridine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropylimidazo[1,2-a]pyridin-2-yl)methanamine
  • (3-Methylimidazo[1,5-a]pyridin-1-yl)methanol

Uniqueness

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine is unique due to its specific structural features, such as the cyclopropyl group and the imidazo[1,5-a]pyridine ring

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. The compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(3-cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h1-3,6,8H,4-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAZPPKPLLMANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 2
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 3
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 4
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 5
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 6
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine

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